2-Nitrophenyl phenylmethanesulfonate
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Overview
Description
2-Nitrophenyl phenylmethanesulfonate: is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a nitrophenyl group and a phenylmethanesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl phenylmethanesulfonate typically involves the reaction of 2-nitrophenol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, and yields the desired sulfonate ester in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl phenylmethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenolate group can be exchanged with a wide range of substituted phenols and alkyl alcohols under mild conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenylmethanesulfonate moiety can be oxidized to sulfonic acid derivatives using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) in acetonitrile (CH₃CN) is commonly used to generate the phenolate anion, which then reacts with this compound.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Nucleophilic Substitution: Substituted phenols and alkyl alcohols.
Reduction: 2-Aminophenyl phenylmethanesulfonate.
Oxidation: Phenylmethanesulfonic acid derivatives.
Scientific Research Applications
2-Nitrophenyl phenylmethanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential inhibitor of enzymes involved in bacterial communication, such as PqsD in Pseudomonas aeruginosa.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitrophenyl phenylmethanesulfonate involves its reactivity towards nucleophiles. The nitrophenolate group can be readily displaced by nucleophiles, leading to the formation of new sulfonate esters. This reactivity is exploited in various synthetic applications to introduce sulfonate groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl phenylmethanesulfonate
- 2-Nitrophenyl benzylsulfonate
Comparison
2-Nitrophenyl phenylmethanesulfonate is unique due to its specific reactivity and the presence of both nitrophenyl and phenylmethanesulfonate groups. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and yields. For example, 4-Nitrophenyl phenylmethanesulfonate also undergoes nucleophilic substitution but may require different reaction conditions .
Properties
CAS No. |
56620-23-6 |
---|---|
Molecular Formula |
C13H11NO5S |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
(2-nitrophenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C13H11NO5S/c15-14(16)12-8-4-5-9-13(12)19-20(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
DPNBLUNXVYKTHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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